molecular formula C21H36O5 B10767976 15(S)-15-methyl Prostaglandin E1

15(S)-15-methyl Prostaglandin E1

Cat. No.: B10767976
M. Wt: 368.5 g/mol
InChI Key: OMNFCPCBKCERJP-FVGPFBTLSA-N
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Description

Historical Trajectory and Discovery of Prostaglandin (B15479496) Analogs in Biomedical Research

The journey into the world of prostaglandins (B1171923) began in the 1930s when Ulf von Euler and M.W. Goldblatt independently discovered a substance in seminal fluid that could stimulate smooth muscle and lower blood pressure. explorable.comwikipedia.org Von Euler named this substance "prostaglandin," mistakenly believing it originated from the prostate gland. explorable.comwikipedia.org It wasn't until the 1950s and 1960s that the true nature of prostaglandins as a family of compounds produced by many tissues was elucidated, largely through the Nobel Prize-winning work of Sune Bergström and Bengt Samuelsson. explorable.comacs.org They determined the chemical structures of several prostaglandins and discovered their biosynthesis from unsaturated fatty acids like arachidonic acid. explorable.comwikipedia.org

This foundational work paved the way for the synthesis of prostaglandin analogs. Researchers sought to create compounds with more selective actions and improved stability compared to their naturally occurring counterparts, which are often rapidly metabolized in the body. nih.gov A key enzyme in this rapid degradation is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.gov The development of analogs that could resist this enzymatic degradation was a critical step forward. This led to the creation of compounds with prolonged biological activity, opening up new avenues for research into their physiological and pathological roles. nih.govnih.gov The introduction of prostaglandin analogs in the mid-1990s revolutionized certain therapeutic areas, demonstrating their potent biological effects. nih.gov

The Prostaglandin E Family: Structural Context and Biological Significance in Research

Prostaglandins are broadly classified based on the structure of their five-carbon ring. wikipedia.org The Prostaglandin E (PGE) family is characterized by a ketone group at the C-9 position of this ring. wikipedia.org Two of the most well-studied members of this family are Prostaglandin E1 (PGE1) and Prostaglandin E2 (PGE2). wikipedia.org

PGE1, also known as alprostadil (B1665725), is a potent vasodilator, meaning it widens blood vessels. wikipedia.org It also relaxes smooth muscle and inhibits blood platelet aggregation. wikipedia.orgebi.ac.uk These properties have made it a valuable tool in research models studying cardiovascular physiology and pathology. nih.govwikipedia.org For instance, research has explored its effects on extending the anhepatic phase during liver transplantation in rats and its use in managing erectile dysfunction. nih.govwikipedia.org

PGE2 is one of the most abundant and biologically active prostaglandins in mammals. acs.orgnih.gov It is a key mediator of inflammation, contributing to the classic signs of redness, swelling, and pain. acs.orgnih.gov However, its roles are complex and context-dependent, as it also plays a part in tissue repair and immune regulation. acs.orgnih.gov Research has delved into its involvement in gastric cancer, where it has been shown to induce DNA hypermethylation, and its role in thermoregulation. wikipedia.orgnih.govnih.govresearchgate.net

The structural differences between various prostaglandins, including those within the E family, account for their diverse biological activities. wikipedia.org This diversity is further modulated by the specific receptors to which they bind, allowing the same prostaglandin to have different, and sometimes opposing, effects in different tissues. wikipedia.org

Genesis and Rationale for the Development of 15(S)-15-methyl Prostaglandin E1 as a Research Compound

The primary impetus for developing synthetic prostaglandin analogs like this compound was to overcome the metabolic instability of natural prostaglandins. Natural PGE1 is rapidly inactivated by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the hydroxyl group at the C-15 position. nih.govmdpi.com This rapid degradation limits its duration of action and, consequently, its utility in many research and potential therapeutic contexts.

By introducing a methyl group at the C-15 position, researchers created a molecule, this compound, that is resistant to this enzymatic degradation. This structural modification results in a more stable and longer-lasting analog of PGE1. nih.gov The "15(S)" designation refers to the specific stereochemistry at the C-15 carbon, which is crucial for its biological activity. This enhanced stability allows for more sustained effects in experimental models, making it a more effective tool for studying the prolonged actions of PGE1-like compounds. nih.gov

Current Academic Research Landscape and Significance of this compound

Current research on this compound is focused on its potent anti-inflammatory and cytoprotective properties. Studies have demonstrated its ability to suppress acute inflammation induced by various stimuli. nih.gov In a rat model of synovial inflammation, for example, it was shown to be a more effective and longer-lasting anti-inflammatory agent than its parent compound, PGE1. nih.gov The research indicated that it suppressed exudate volume, protein concentration, and the accumulation of polymorphonuclear leukocytes. nih.gov

Furthermore, research has explored its synergistic effects with other immunosuppressive agents. In rat heart allograft models, this compound, in combination with azathioprine (B366305) or prednisolone (B192156), significantly increased the survival of the grafts. nih.gov This suggests a potential role in modulating immune responses in transplantation settings.

The compound's effects on the respiratory system have also been a subject of investigation. nih.gov While some studies have highlighted its anti-inflammatory potential, others suggest that at certain concentrations, it may have adverse effects on the respiratory system in both normal and injured animal models. nih.gov

Research Findings on this compound

Research AreaModel SystemKey FindingsReference
Acute InflammationRat subcutaneous air pouchSuppressed exudate volume, protein concentration, and polymorphonuclear leucocyte accumulation. More effective and longer-lasting than PGE1. nih.gov
Organ TransplantationRat heart allograftsShowed synergistic effect with azathioprine and prednisolone in increasing graft survival. nih.gov
Respiratory SystemRats (normal and paraquat-exposed)At certain doses, appeared to increase respiratory effort and was associated with increased lung weights. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(2R)-3-hydroxy-2-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h12,14,16-17,19,23,26H,3-11,13,15H2,1-2H3,(H,24,25)/b14-12+/t16?,17-,19?,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNFCPCBKCERJP-FVGPFBTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@](C)(/C=C/[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

**advanced Synthetic Methodologies and Chemical Modifications for 15 S 15 Methyl Prostaglandin E1**

Stereoselective Synthesis Strategies for 15(S)-15-methyl Prostaglandin (B15479496) E1

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological activity of prostaglandins (B1171923). Therefore, developing synthetic methods that can control the stereochemistry at key carbon centers is of paramount importance.

Total Synthesis Approaches and Methodological Innovations

The total synthesis of prostaglandins, including 15(S)-15-methyl PGE1, is a significant challenge in organic chemistry due to the presence of multiple chiral centers and sensitive functional groups. znaturforsch.comacs.org Over the years, numerous innovative strategies have been developed to achieve efficient and stereoselective syntheses.

One-pot and multi-step synthesis are common approaches. For instance, a three-pot synthesis of Prostaglandin E1 methyl ester has been developed, which could be adapted for its 15-methyl analog. oup.comresearchgate.net This method involves an asymmetric [3+2] cycloaddition reaction to construct the cyclopentane (B165970) core, followed by a series of reactions to introduce the side chains. oup.com Chemoenzymatic synthesis has also emerged as a powerful tool, utilizing enzymes for key stereoselective transformations. nih.govnih.gov For example, ketoreductases (KREDs) can be employed for the diastereoselective reduction of enone intermediates to establish the desired stereochemistry at C-15. nih.gov

Key innovations in total synthesis include:

Asymmetric Michael Addition: This reaction is used to establish the correct stereoconfiguration at C-8 and C-12 of the prostaglandin core. znaturforsch.com

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has provided efficient routes to key chiral intermediates. oup.com

Convergent Synthesis: This strategy involves the synthesis of the upper (alpha) and lower (omega) side chains separately, which are then coupled to a central cyclopentenone core. This approach allows for greater flexibility and efficiency.

Table 1: Key Methodologies in the Total Synthesis of Prostaglandin Analogs

Methodology Description Key Advantages
Asymmetric Conjugate Addition Establishes critical stereocenters on the cyclopentanone (B42830) ring. High stereoselectivity.
Chemoenzymatic Reduction Utilizes enzymes like ketoreductases for stereospecific reductions. High diastereo- and enantioselectivity under mild conditions. nih.gov
One-Pot Syntheses Multiple reaction steps are performed in a single reaction vessel. Increased efficiency, reduced waste and purification steps. oup.comresearchgate.net
Convergent Approaches Synthesis of key fragments followed by their assembly. Flexibility in analog synthesis.

Semi-Synthetic Routes from Precursor Prostaglandins

In addition to total synthesis, 15(S)-15-methyl PGE1 can be prepared via semi-synthetic routes starting from more readily available prostaglandins, such as PGE2. google.com This approach often involves the selective chemical modification of the precursor prostaglandin. A key challenge in this approach is the regioselective saturation of specific double bonds in the precursor molecule without affecting other sensitive functional groups. google.com For example, the hydrogenation of PGE2 can yield PGE1, although controlling the selectivity can be challenging. google.com

Isotopic Labeling Techniques for Mechanistic Research of 15(S)-15-methyl Prostaglandin E1

Isotopic labeling is an indispensable tool for elucidating the metabolic pathways and pharmacokinetic profiles of drugs. wikipedia.orgnih.gov By replacing certain atoms with their heavier, non-radioactive (stable) or radioactive isotopes, researchers can trace the fate of a molecule in a biological system. wikipedia.org

Deuterium (B1214612) and Carbon-14 (B1195169) Labeling for Metabolic Pathway Elucidation

Deuterium (²H) and carbon-14 (¹⁴C) are commonly used isotopes in drug metabolism studies. nih.gov

Deuterium Labeling: The introduction of deuterium at specific positions in the 15(S)-15-methyl PGE1 molecule can help to identify its metabolites. medchemexpress.com Mass spectrometry can distinguish between the deuterated and non-deuterated forms of the compound and its metabolic products, providing insights into the metabolic transformations it undergoes. nih.govresearchgate.net This technique has been used to study the metabolism of other prostaglandins and related compounds. medchemexpress.com

Carbon-14 Labeling: Carbon-14 is a radioactive isotope that allows for highly sensitive detection of the labeled compound and its metabolites. nih.gov While powerful, the use of ¹⁴C requires specialized facilities and handling procedures. Late-stage ¹⁴C-labeling techniques are emerging as a way to more efficiently introduce the radiolabel into complex molecules. nih.gov

A systematic comparison of deuterium and carbon-14 labeling for in vitro metabolism studies has shown that the stable-isotope approach can be a highly suitable alternative, especially in early research phases when radiolabeled compounds may not be available. nih.gov

Stable Isotope Incorporation for Pharmacokinetic Research Models

Stable isotopes such as ¹³C, ¹⁵N, and ²H are increasingly used in pharmacokinetic studies to determine parameters like bioavailability and clearance. nih.govnih.govkisti.re.kr The use of stable isotope-labeled internal standards in mass spectrometric assays allows for precise quantification of the drug in biological samples. nih.gov For instance, a stable isotope dilution assay was developed for the major urinary metabolite of PGE1 and PGE2, providing accurate measurements of its excretion. nih.gov This methodology can be applied to study the pharmacokinetics of 15(S)-15-methyl PGE1.

Chemical Modifications for Structure-Activity Relationship Probing and Probe Development

To understand how the chemical structure of 15(S)-15-methyl PGE1 relates to its biological activity (Structure-Activity Relationship or SAR), medicinal chemists synthesize a variety of analogs with systematic modifications. nih.gov These modifications can involve changes to the cyclopentanone ring, the side chains, or the functional groups.

For example, the methyl group at C-15 is a critical modification that blocks oxidation by 15-hydroxyprostaglandin dehydrogenase, thereby increasing the compound's biological half-life. nih.gov The synthesis of analogs with different substituents at C-15 or other positions can help to map the binding site of the prostaglandin receptors and identify key interactions that are essential for its activity.

The development of analogs is not limited to SAR studies. Chemical modifications are also employed to create probes for research purposes. For instance, esterification of the carboxylic acid group can increase membrane permeability, as seen in the methyl ester derivative of 15(S)-15-methyl PGF2α. This approach could be applied to 15(S)-15-methyl PGE1 to enhance its cellular uptake in experimental models.

Esterification and Amidation for Modulating Biological Activity

Esterification and amidation of the carboxylic acid group of this compound are key chemical modifications aimed at altering its physicochemical properties and, consequently, its biological activity. These modifications can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Esterification, typically with simple alcohols like methanol (B129727) or ethanol, can increase the lipophilicity of the prostaglandin. This enhanced lipophilicity can facilitate passage through cell membranes, potentially increasing bioavailability. The resulting esters often act as prodrugs, which are inactive in their modified form and are converted to the active carboxylic acid by endogenous esterases in the body. This approach can lead to a more sustained release and prolonged duration of action. For instance, studies on the related prostaglandin E2 have shown that its methyl ester exhibits modified biological activities compared to the parent compound documentsdelivered.com. Research on a prostaglandin analogue, ent-11-epi-15-epi PGE2 methyl ester, demonstrated that it contracted guinea pig ileum in a manner parallel to PGE2, although with a lower maximal effect, and at higher concentrations, it acted as a competitive antagonist to PGE2 and PGF2α nih.gov.

Amidation, the conversion of the carboxylic acid to an amide, represents another strategy to modify the properties of this compound. Amides are generally more stable to hydrolysis than esters and can exhibit different receptor binding affinities and signaling properties. The introduction of an amide moiety can significantly alter the polarity and hydrogen bonding capabilities of the molecule. For example, a bioactive amide of prostaglandin E1 with an ethanolamine (B43304) plasmalogen analog of platelet-activating factor was synthesized and shown to inhibit several pathways of human platelet aggregation, suggesting that such modifications can introduce novel biological activities acs.org.

ModificationExample Derivative (of related Prostaglandins)Observed Effect on Biological ActivityReference
Esterification15(S)-15-methyl Prostaglandin E2 methyl esterComparison of biological activities with Prostaglandin E2. documentsdelivered.com
Esterificationent-11-epi-15-epi Prostaglandin E2 methyl esterContracted guinea pig ileum; acted as a competitive antagonist to PGE2 and PGF2α at high concentrations. nih.gov
AmidationProstaglandin E1-ethanolamine plasmalogen amideInhibited PAF-, ADP-, and thrombin-induced human platelet aggregation. acs.org

Conjugation Strategies for Receptor Binding Assays and Imaging Probes

To investigate the interaction of this compound with its biological targets, such as prostaglandin E receptors (EP receptors), and to visualize its distribution in tissues, various conjugation strategies are employed. These strategies involve attaching a reporter molecule, such as a radioisotope or a fluorescent tag, to the prostaglandin structure.

For receptor binding assays, radiolabeling is a common technique. Tritiated ([³H]) or iodinated ([¹²⁵I]) derivatives of prostaglandins are used to perform saturation binding studies and competitive binding assays. These studies allow for the determination of receptor affinity (Kd) and the density of binding sites (Bmax). For instance, radioligand binding assays have been instrumental in characterizing prostaglandin E1 receptors in the rat small intestine nih.gov. While specific radiolabeling of this compound is not extensively documented in publicly available literature, the methods used for PGE1 are directly applicable. These generally involve the introduction of the radioisotope at a position that does not significantly interfere with receptor binding.

The development of imaging probes allows for the real-time visualization of prostaglandin distribution and receptor localization in living cells and organisms. Fluorescently labeling this compound would enable such studies. This can be achieved by conjugating a fluorophore to the prostaglandin molecule. The choice of fluorophore and the site of conjugation are critical to maintain the biological activity of the prostaglandin. Recently, a genetically encoded fluorescent sensor for prostaglandin E2, named GRABPGE2-1.0, has been developed. researchgate.netnih.govbiorxiv.orgbiorxiv.org This sensor exhibits high specificity and affinity for PGE2 and allows for monitoring its dynamics with high spatiotemporal resolution in vivo. researchgate.netnih.govbiorxiv.orgbiorxiv.org Similar strategies could be adapted to develop probes for this compound. Furthermore, the expression of EP receptors fused to green fluorescent protein (GFP) has been used to study their subcellular localization, revealing their presence in the perinuclear region and on the nuclear membrane. pnas.org

Conjugation StrategyApplicationExample (for related Prostaglandins)Reference
RadiolabelingReceptor Binding Assays[³H]PGE1 for receptor characterization in rat small intestine. nih.gov
Fluorescent LabelingIn vivo ImagingGenetically encoded fluorescent sensor for PGE2 (GRABPGE2-1.0). researchgate.netnih.govbiorxiv.orgbiorxiv.org
Protein FusionSubcellular LocalizationEP1 receptor fused to Green Fluorescent Protein (GFP). pnas.org

Purification and Characterization Techniques in Synthetic Research

The synthesis of this compound and its modified analogs invariably yields a mixture of the desired product along with unreacted starting materials, byproducts, and stereoisomers. Therefore, rigorous purification and characterization are paramount to ensure the quality and reliability of the compound for research purposes.

High-performance liquid chromatography (HPLC) is the cornerstone of prostaglandin purification. nih.govresearchgate.netgoogleapis.commdpi.comnih.gov Both normal-phase and reversed-phase HPLC are utilized, often in combination, to achieve high purity. The separation of the C-15 epimers, which can have significantly different biological activities, is a critical and often challenging step. For instance, a high-performance liquid chromatographic system has been described for the separation and quantitation of 15-methylprostaglandin E2 and its C-15 epimer using microparticulate silica (B1680970) and refractive index detection. nih.gov Preparative HPLC allows for the isolation of milligram to gram quantities of pure prostaglandins. nih.gov

Once purified, the structural identity and integrity of this compound are confirmed using a battery of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for elucidating the detailed molecular structure, including the stereochemistry of the various chiral centers. nih.govpnas.orgnih.govkirj.eehmdb.ca High-resolution mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides accurate molecular weight determination and fragmentation patterns that confirm the compound's identity. creative-proteomics.comnih.govnih.govrsc.org Tandem mass spectrometry (MS/MS) is particularly powerful for structural characterization and the identification of metabolites. creative-proteomics.comnih.gov

TechniquePurposeKey Findings/Applications for ProstaglandinsReference
High-Performance Liquid Chromatography (HPLC)Purification, Separation of StereoisomersSeparation of C-15 epimers of 15-methylprostaglandin E2; preparative purification of prostaglandin endoperoxides. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural Elucidation, Stereochemical AnalysisDetailed assignment of ¹H and ¹³C signals for various prostaglandins and their analogs. nih.govpnas.orgnih.gov
Mass Spectrometry (MS)Molecular Weight Determination, Structural ConfirmationLC-MS/MS for sensitive and accurate quantification and identification of prostaglandins and their metabolites. creative-proteomics.comnih.govnih.gov

**molecular Mechanisms of Action of 15 S 15 Methyl Prostaglandin E1**

Prostaglandin (B15479496) Receptor Interactions and Subtype Selectivity of 15(S)-15-methyl Prostaglandin E1

The physiological effects of this compound are initiated by its binding to prostanoid receptors, a family of G-protein coupled receptors (GPCRs). Its activity is largely defined by its binding affinity and selectivity for the various subtypes of the prostaglandin E (EP) receptor.

Prostaglandin E1 and its analogs primarily exert their effects through the four EP receptor subtypes: EP1, EP2, EP3, and EP4. tdl.org These subtypes are coupled to different G-proteins and thus initiate distinct downstream signaling cascades. The binding affinity of PGE1, the parent compound of this compound, varies across these subtypes. For instance, the binding affinity (expressed as the dissociation constant, Kd) for PGE1 to the mouse EP1 receptor is approximately 40 nM. wikipedia.org

Studies on bovine corpus luteum, a tissue rich in EP receptors, have demonstrated that both PGE1 and PGE2 appear to label the same population of EP-receptor sites. Research indicates a particularly high affinity for the EP3 receptor subtype. Competition binding assays have shown that EP3-selective agonists are potent inhibitors of [3H]PGE1 binding, displacing it at nanomolar concentrations. This suggests that the EP3 receptor is a primary target for PGE1 and its analogs. In contrast, PGE2 has shown a preference for EP3 and EP4 receptors over EP1 and EP2. tdl.org

Binding Affinity of Prostaglandin E1 for EP Receptors

Receptor SubtypeReported Binding Affinity (Kd/Ki)SpeciesReference
EP1~40 nM (Kd)Mouse wikipedia.org
EP3High (Nanomolar affinity)Bovine

While being a potent agonist at EP receptors, Prostaglandin E1 exhibits significant selectivity. Binding studies have revealed that its interaction with other prostanoid receptor types—such as the DP (PGD2 receptor), FP (PGF2α receptor), IP (PGI2 receptor), and TP (thromboxane receptor)—is considerably weaker. Agonists selective for these other receptor subtypes are poor competitors for [3H]PGE1 binding sites, influencing it only at concentrations typically greater than 1 µM. This indicates that the biological effects of PGE1, and by extension this compound, are predominantly mediated through the EP receptor family.

Downstream Signaling Cascades Initiated by this compound

Upon binding to its cognate EP receptors, this compound triggers a cascade of intracellular signaling events. The specific pathway activated depends on the EP receptor subtype expressed in the target cell.

A primary signaling mechanism for PGE1 and its analogs is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of EP2 and EP4 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in cAMP production. nih.gov Studies in various tissues, including peripheral nerves and megakaryocyte leukemia cells, have shown that PGE1 causes a rapid, dose-dependent increase in cAMP content. nih.govnih.gov This effect can be potentiated by phosphodiesterase inhibitors, which prevent the breakdown of cAMP. nih.gov

Conversely, activation of the EP3 receptor, which can couple to Gi proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Furthermore, some research indicates a synergistic increase in cAMP when PGE1 is combined with agents that induce calcium mobilization, suggesting a complex interplay between signaling pathways. nih.gov

The EP1 receptor is coupled to Gq proteins, and its activation by ligands like PGE1 initiates the phosphoinositide signaling pathway. This leads to the activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. tdl.orgnih.gov

Studies have demonstrated that PGE1 can cause a rapid and dose-dependent increase in the intracellular free calcium concentration ([Ca2+]i). nih.gov This elevation is attributed to both the mobilization of Ca2+ from these intracellular stores and an influx of calcium from the extracellular environment. nih.gov Notably, PGE1 has been reported to produce a more potent Ca2+ signal through the EP1 receptor compared to PGE2. tdl.org

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is another important downstream target. Activation of this pathway is crucial for regulating cellular processes like proliferation and differentiation. Prostaglandins (B1171923) can activate the MAPK/ERK pathway, although the mechanism can be indirect. nih.gov

For example, in some cell types, the effects of growth factors like TGF-β are mediated by the local production and release of prostaglandins, which then activate their receptors and subsequently the ERK pathway. nih.gov The activation of EP receptors can lead to MAPK/ERK signaling through various mechanisms, including transactivation of receptor tyrosine kinases or via pathways dependent on protein kinase C (PKC), which is activated by DAG. nih.govnih.gov While some prostaglandins are potent stimulators of MAP kinase, PGE2 has been shown to be a weaker activator in certain cells, such as human ciliary muscle cells. researchgate.net The activation of this pathway represents a point of crosstalk between prostaglandin signaling and other growth factor-initiated cascades. nih.gov

Rho/ROCK Signaling Axis Modulation

The Rho/ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal organization, cell adhesion, motility, proliferation, and apoptosis. nih.govmdpi.com This pathway is initiated by the activation of the small GTPase RhoA, which in turn activates its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). mdpi.comnih.govnih.gov Increased activity of the RhoA/ROCK pathway is implicated in various pathological processes, including inflammation and cardiovascular disease. nih.govscienceopen.commdpi.com

While direct studies on the interaction between this compound and the Rho/ROCK signaling axis are limited, the known anti-inflammatory properties of this prostaglandin analog suggest a potential modulatory role. Decreased levels of its parent compound, Prostaglandin E1 (PGE1), have been associated with an increase in RhoA expression in certain pathological conditions. nih.gov The Rho/ROCK pathway is known to contribute to inflammatory responses through the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). scienceopen.com Given that this compound exhibits potent anti-inflammatory effects, it is plausible that it may counteract the pro-inflammatory signaling mediated by the Rho/ROCK axis, although the precise molecular interactions remain to be fully elucidated.

Gene Expression Regulation and Transcriptional Profiling by this compound

This compound is a potent anti-inflammatory agent that has been shown to suppress acute inflammatory responses induced by various stimuli. nih.gov Research indicates that it effectively reduces the invasion of polymorphonuclear leukocytes into inflamed tissues. nih.gov This is significant as these leukocytes release hydrolytic enzymes and generate toxic oxygen metabolites at the site of inflammation. nih.gov

Systemic administration of this compound has been demonstrated to inhibit neutrophil-dependent tissue injury. nih.gov It also suppresses the accumulation of polymorphonuclear leukocytes and the activity of the lysosomal enzyme beta-galactosidase in response to inflammatory agents like monosodium urate crystals, leukotriene B4, and formyl-methionyl-leucyl-phenylalanine. nih.gov This suggests a modulatory effect on the expression of genes involved in chemotaxis and cellular activation. Furthermore, by inhibiting the actions of pro-inflammatory mediators, this compound likely influences the transcriptional profile of genes encoding for pro-inflammatory cytokines. The Rho/ROCK signaling pathway, a potential target for prostaglandin action, is known to be involved in the release of TNF-α and IL-1β, indicating that modulation of this pathway could be one mechanism by which this compound controls inflammatory gene expression. scienceopen.com

Table 1: Effects of this compound on Inflammatory Markers

Inflammatory Marker/ProcessEffect of this compoundReference
Polymorphonuclear Leucocyte InvasionSubstantially Reduced nih.gov
Exudate Volume and Protein ConcentrationSuppressed nih.gov
Lysosomal Enzyme (beta-galactosidase) ActivitySuppressed nih.gov
Neutrophil Dependent Immune Complex Tissue InjuryInhibited nih.gov
Vascular Reactivity (dilated and filamentous vessels)Markedly Reduced nih.gov

The regulation of cell proliferation and apoptosis is a complex process involving numerous signaling pathways and gene networks. While direct transcriptional profiling of this compound's effects on these genes is not extensively documented, studies on related prostaglandins provide insights into potential mechanisms.

For instance, other prostaglandins have been shown to influence the expression of key apoptosis-related genes. Some prostaglandins, like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), can induce apoptosis and inhibit the expression of the anti-apoptotic gene Bcl-2. plos.org Conversely, Vascular Endothelial Growth Factor (VEGF), whose expression can be influenced by prostaglandins, is known to upregulate Bcl-2 and inhibit apoptosis. nih.govnih.govmdpi.com This highlights the complex and sometimes opposing roles that different prostaglandins can play in cellular survival. The anti-inflammatory properties of this compound may contribute to a cellular environment that favors resolution over apoptosis, but further research is required to delineate the specific genes it regulates in the context of cell proliferation and death.

Table 2: Prostaglandin Influence on Apoptosis-Related Gene Expression

Prostaglandin/FactorEffect on Gene ExpressionAffected GeneReference
15-deoxy-Δ12,14-prostaglandin J2InhibitionBcl-2 plos.org
Vascular Endothelial Growth Factor (VEGF)UpregulationBcl-2 nih.govnih.gov
15-deoxy-Δ12,14-prostaglandin J2UpregulationVEGF mdpi.com

Enzyme Interactions and Metabolic Stability Research

A key characteristic of this compound is its enhanced metabolic stability compared to its parent compound, Prostaglandin E1. scbt.com This stability is a direct result of its chemical structure, specifically the presence of a methyl group at the C-15 position.

The primary enzyme responsible for the biological inactivation of prostaglandins like PGE1 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). taylorandfrancis.comwikipedia.orgontosight.ai This enzyme catalyzes the oxidation of the 15-hydroxyl group to a 15-keto group, rendering the prostaglandin biologically inactive. taylorandfrancis.comwikipedia.orgontosight.ainih.gov The methyl group in this compound sterically hinders the binding of the compound to the active site of 15-PGDH, thereby preventing its metabolic degradation. This resistance to enzymatic inactivation prolongs the half-life and biological activity of this compound in vivo. nih.gov

Inhibition of 15-PGDH has been shown to increase the levels of endogenous prostaglandins, which can have therapeutic effects in various models of tissue regeneration and disease. nih.govplos.org The design of this compound as a metabolically stable analog leverages this principle by creating a molecule that is inherently resistant to the primary catabolic pathway for prostaglandins.

Table 3: Enzyme Interaction and Metabolic Fate

CompoundInteracting EnzymeMetabolic OutcomeReference
Prostaglandin E1 (PGE1)15-hydroxyprostaglandin dehydrogenase (15-PGDH)Oxidation at C-15, leading to inactivation. taylorandfrancis.comwikipedia.org
This compound15-hydroxyprostaglandin dehydrogenase (15-PGDH)Resistant to oxidation due to C-15 methyl group, resulting in metabolic stability. nih.govscbt.com

**cellular and Subcellular Effects of 15 S 15 Methyl Prostaglandin E1**

Modulation of Cellular Proliferation and Differentiation in In Vitro Models

The influence of 15(S)-15-methyl Prostaglandin (B15479496) E1 and its parent compound, PGE1, on cell growth and specialization is multifaceted, with outcomes often dependent on the specific cell type and context.

Research into the direct effects of E-series prostaglandins (B1171923) on fibroblasts, which are key cells in wound healing and tissue remodeling, has been undertaken. In an in vitro pilot study using human dermal fibroblasts derived from diabetic patients, the parent compound Prostaglandin E1 was observed to stimulate cell proliferation in a dose-dependent manner. nih.gov However, this proliferative effect was accompanied by a concurrent, though not statistically significant, decrease in the synthesis of collagen type I, a crucial component of the extracellular matrix. nih.gov Another study investigating myometrial tissue found that PGE1 treatment resulted in a lower total collagen content compared to controls. nih.gov These findings suggest a complex regulatory role for PGE1, promoting the growth of fibroblasts while potentially modulating their matrix-producing functions. nih.govnih.gov

Prostaglandins play a significant and sometimes contradictory role in the regulation of stem cell populations. Studies using the parent compound, PGE1, have demonstrated its ability to protect mesenchymal stem cells (MSCs) from apoptosis induced by serum deprivation, a condition that mimics an ischemic environment. nih.gov This protective effect involves the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of pro-apoptotic proteins Bax and caspase-3. nih.gov Furthermore, PGE1 can enhance the therapeutic potential of MSCs by activating the Hypoxia-Inducible Factor-1 alpha (HIF-1α) pathway, which in turn improves cell migration and survival. nih.gov

In contrast, in the context of hematologic malignancies, PGE1 has been shown to have an inhibitory effect. It can impair the self-renewal and activity of chronic myelogenous leukemia (CML) leukemic stem cells (LSCs) by activating the EP4 receptor and repressing downstream signaling pathways involving Tcf1/Lef1. This highlights a selective action that may be leveraged to target cancer stem cells while supporting the function of non-malignant stem cells. Broader studies have also shown that inhibiting the degradation of prostaglandins (like PGE2) leads to an expansion of hematopoietic stem and progenitor cells (HSPCs), further underscoring the importance of this signaling axis in hematopoietic regeneration.

Table 1: Effects of E-Series Prostaglandins on Cellular Proliferation and Differentiation

Cell Type Compound Studied Model System Key Findings Reference(s)
Human Diabetic Fibroblasts Prostaglandin E1 In vitro cell culture Stimulated cell proliferation; Suppressed collagen type I synthesis. nih.gov
Mesenchymal Stem Cells (MSCs) Prostaglandin E1 In vitro serum deprivation Reduced apoptosis; Upregulated Bcl-2; Downregulated Bax and caspase-3. nih.gov
Mesenchymal Stem Cells (MSCs) Prostaglandin E1 In vitro cell culture Activated HIF-1α pathway; Increased cell migration. nih.gov
Leukemic Stem Cells (CML) Prostaglandin E1 In vitro & xenograft models Impaired self-renewal and activity via EP4 receptor.

Impact on Cellular Secretion and Mediator Release

15(S)-15-methyl Prostaglandin E1 directly influences the secretome of various cells, particularly those involved in the inflammatory response.

The compound demonstrates significant anti-inflammatory properties by modulating the release of mediators from immune cells. In a rat model of acute inflammation, systemic administration of this compound suppressed the activity of the lysosomal enzyme beta-galactosidase in inflammatory exudate. Further studies showed it inhibits formyl-methionyl-leucyl-phenylalanine (FMLP)-induced lysosomal enzyme release from polymorphonuclear leukocytes (PMNs). This inhibitory action helps to limit tissue damage during inflammation.

In a model of macrophage-dependent glomerulonephritis, this compound was shown to inhibit the activation of infiltrating macrophages, as measured by a reduction in Ia antigen expression. The broader family of E-series prostaglandins is known to selectively suppress various effector functions of macrophages and neutrophils. They can modulate the production of chemokines, thereby altering the cellular composition of the inflammatory infiltrate.

Regulation of Cell Migration and Adhesion

A key cellular effect of this compound is its ability to regulate the movement and adhesion of inflammatory cells, which is fundamental to its anti-inflammatory action.

In models of acute inflammation, treatment with this compound substantially reduces the invasion and accumulation of polymorphonuclear leukocytes into inflamed tissue. Similarly, it suppresses the infiltration of macrophages in a model of glomerulonephritis. A primary subcellular mechanism for this effect on neutrophils is the modulation of the formyl peptide chemotactic receptor. Systemic treatment with the compound leads to a decrease in the binding affinity of this receptor on the neutrophil plasma membrane, thereby reducing the cell's response to chemotactic signals at the site of injury.

Conversely, related compounds can promote the migration of other cell types. PGE1 has been shown to increase the migration of mesenchymal stem cells by upregulating the expression of the chemokine receptor CXCR4 through the HIF-1α pathway, which is crucial for the homing of stem cells to sites of injury. nih.gov

Table 2: Effects of E-Series Prostaglandins on Cellular Secretion and Migration

Cell Type Compound Studied Key Effect Proposed Mechanism Reference(s)
Polymorphonuclear Leukocytes 15(S)-15-methyl PGE1 Inhibited lysosomal enzyme release. -
Polymorphonuclear Leukocytes 15(S)-15-methyl PGE1 Reduced migration/infiltration. Decreased binding affinity of formyl peptide chemotactic receptor.
Macrophages 15(S)-15-methyl PGE1 Reduced migration and activation. Inhibition of Ia antigen expression.

Chemotaxis Modulation in Immune Cells

This compound has been shown to modulate the inflammatory response by influencing the migration of immune cells, a process known as chemotaxis. In a study utilizing a rat subcutaneous air pouch model to mimic synovial inflammation, systemic administration of this compound was found to suppress the accumulation of polymorphonuclear leukocytes (PMNs) at the site of inflammation. nih.gov This effect was observed in response to various inflammatory stimuli, indicating a broad anti-inflammatory action that includes the inhibition of immune cell migration.

The compound's ability to reduce the invasion of pouch tissue by PMNs highlights its role in controlling the cellular phase of acute inflammation. nih.gov By dampening the chemotactic response of these key immune cells, this compound helps to limit the extent of the inflammatory infiltrate and subsequent tissue damage.

Table 1: Effect of this compound on Polymorphonuclear Leucocyte (PMN) Accumulation

Experimental ModelInflammatory StimulusEffect of 15(S)-15-methyl PGE1Reference
Rat subcutaneous air pouchMonosodium urate crystals, leukotriene B4, formylmethionylleucylphenylalanineSuppressed PMN accumulation nih.gov

Adhesion Molecule Expression Regulation

While direct studies on the effect of this compound on adhesion molecule expression are limited, research on its parent compound, PGE1, provides valuable insights. Adhesion molecules play a critical role in the process of immune cell extravasation from the bloodstream into tissues. Prostaglandin E2 (PGE2), a closely related prostaglandin, has been demonstrated to induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in brain endothelial cells through EP1 and EP4 receptors. nih.gov ICAM-1 is a key adhesion molecule that facilitates the firm attachment of leukocytes to the endothelial surface before their migration into the inflamed tissue. nih.gov

Given that this compound is a stable analog of PGE1 and that prostaglandins often share signaling pathways, it is plausible that it could also influence the expression of adhesion molecules. However, further research is required to specifically elucidate the role of this compound in regulating the expression of ICAM-1 and other adhesion molecules on endothelial and immune cells.

Effects on Ion Channel Activity and Membrane Potential

The influence of this compound on ion channel activity and membrane potential is largely extrapolated from studies on PGE1. Prostaglandins are known to sensitize nerve cells by modulating ion channels, which can affect the cell's resting membrane potential and excitability. nih.gov

In whole-cell voltage-clamped neuroblastoma x glioma hybrid cells (NG108-15), PGE1 has been shown to reversibly increase the holding current and inhibit both T-type and high-voltage-activated (hva) Ca2+ currents. nih.gov The effect on the holding current suggests an opening of channels with large pore diameters. nih.gov These actions are mediated by cAMP and are dependent on intracellular Ca2+ concentrations, but appear to be independent of Protein Kinase A (PKA) and Epac, a cAMP-activated guanine (B1146940) nucleotide exchange factor. nih.gov

These findings suggest that prostaglandins can have complex effects on ion channel function, leading to changes in membrane potential and cellular responses. As a stable analog, this compound may exert similar modulatory effects on various ion channels, thereby influencing the physiological functions of different cell types.

Table 2: Effects of Prostaglandin E1 on Ion Channels in NG108-15 Cells

Ion Channel/CurrentEffect of PGE1MediatorsReference
Holding CurrentIncreasedcAMP, Ca2+ nih.gov
T-type Ca2+ CurrentInhibitedcAMP, Ca2+ nih.govnih.gov
High-Voltage-Activated (hva) Ca2+ CurrentInhibitedcAMP, Ca2+ nih.gov

Influence on Mitochondrial Function and Energy Metabolism

Research on PGE1 suggests a protective role for this prostaglandin in mitochondrial function, particularly under conditions of cellular stress. In a rat model of cardiac arrest, PGE1 treatment was found to prevent the opening of the mitochondrial permeability transition pore (mPTP). nih.gov The opening of the mPTP is a critical event in a form of programmed cell death known as apoptosis. By inhibiting mPTP opening, PGE1 helps to maintain mitochondrial integrity and cell survival. nih.gov

Furthermore, studies on other prostaglandins have revealed their potential to modulate mitochondrial energy metabolism. For instance, some prostaglandins have been shown to inhibit the electron transport system, which is a fundamental process for ATP production. mdpi.com The inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the enzyme that degrades PGE2, has been linked to the amelioration of metabolic disturbances and a reduction in cellular oxidative stress. mdpi.com This suggests that maintaining higher levels of certain prostaglandins can have beneficial metabolic effects.

These findings imply that this compound, due to its stability and relation to PGE1, may also positively influence mitochondrial function and cellular energy metabolism, potentially through mechanisms that preserve mitochondrial integrity and modulate metabolic pathways.

Lysosomal Activity and Autophagy Pathway Modulation

This compound has been shown to directly affect lysosomal activity. In a rat model of acute inflammation, treatment with this compound suppressed the activity of the lysosomal enzyme beta-galactosidase in the inflammatory exudate. nih.gov Lysosomes are crucial organelles for cellular degradation and recycling, and their enzymatic activity is a marker of cellular inflammatory and catabolic states.

While direct evidence linking this compound to the autophagy pathway is not yet available, the process of autophagy is known to be modulated by various cellular stressors and signaling molecules, including other prostaglandins. Autophagy is a catabolic process that involves the degradation of cellular components via the lysosome and is essential for cellular homeostasis. Given that this compound influences lysosomal enzyme activity, it is conceivable that it may also play a role in the regulation of the autophagy pathway. However, this remains an area for future investigation.

**biological Roles and Mechanistic Insights from Preclinical Models of 15 S 15 Methyl Prostaglandin E1**

Gastrointestinal System: Mechanistic Studies in Animal Models

In the gastrointestinal tract, 15(S)-15-methyl Prostaglandin (B15479496) E1 demonstrates profound protective and regulatory effects. Preclinical investigations have primarily focused on its ability to preserve the integrity of the gastric mucosa and to modulate intestinal functions.

Gastric Mucosal Integrity and Protection Mechanisms

15(S)-15-methyl Prostaglandin E1 exhibits potent gastric antisecretory and cytoprotective properties. Studies in dogs with Heidenhain pouches have shown that this compound effectively inhibits gastric acid secretion stimulated by histamine. nih.govnih.gov Its methyl ester form is noted to be slightly more potent and longer-acting than Prostaglandin E1 itself. nih.gov The mechanism for this enhanced activity is thought to be the inhibition of metabolic beta-oxidation of the carboxylic side chain due to methyl esterification. nih.gov

The cytoprotective action is a key feature, referring to the ability to protect the gastric mucosa from damage independently of acid secretion inhibition. nih.gov This protection is believed to involve several mechanisms, including the stimulation of gastric mucus and bicarbonate secretion, which form a protective barrier. abdominalkey.com In rats, a related analog, 15(S)-15-methyl Prostaglandin E2 methyl ester, was found to protect the synthesis of key phospholipids (B1166683) like phosphatidylcholine and phosphatidylethanolamine (B1630911) in the gastric mucosa from injury by agents such as acidified taurocholic acid. nih.gov Furthermore, it can reduce the intense vascular reactivity seen during acute inflammation, a process that contributes to mucosal damage. nih.gov

Summary of Preclinical Findings on Gastric Mucosal Protection
Animal ModelObserved EffectProposed MechanismReference
Dog (Heidenhain pouch)Inhibition of histamine-stimulated gastric acid secretion.Direct action on parietal cells. nih.gov nih.govnih.gov
RatProtection against gastric ulcer formation.Inhibition of metabolic degradation, increased potency. nih.gov nih.gov
RatMaintenance of phospholipid synthesis (PC & PE) after injury.Protection of de novo synthesis of phospholipids. nih.gov nih.gov
Rat (subcutaneous air pouch)Reduced vascular reactivity during inflammation.Suppression of inflammatory mediator effects on blood vessels. nih.gov nih.gov

Intestinal Motility Regulation and Secretory Functions

The influence of this compound extends to the intestines, where it affects both motility and secretion. In animal models, Prostaglandin E1 has been shown to have complex effects on intestinal peristalsis. While some studies suggest a stimulatory effect on motility, others report an inhibition of peristalsis-like contractions in the guinea-pig ileum. nih.gov This dual activity suggests a modulatory role, potentially dependent on the physiological context and the specific prostaglandin receptors activated. nih.gov

In addition to motility, this prostaglandin analog can influence intestinal secretion. A synthetic analog of Prostaglandin E1 demonstrated a protective effect on the intestinal mucosa of rats treated with methotrexate, a drug known to cause intestinal damage. nih.gov This was evidenced by improved histological features and a significant reduction in myeloperoxidase activity, a marker of acute intestinal inflammation. nih.gov This suggests that the compound can mitigate inflammatory processes within the intestinal lining, thereby preserving its structure and function.

Reproductive System: Investigations in Experimental Models

The reproductive system is another area where this compound exerts significant biological effects. Preclinical studies have explored its role in uterine contractility and its potential impacts on gonadal function.

Uterine Contractility Regulation

Prostaglandins (B1171923) are well-established regulators of uterine smooth muscle function. nih.gov Prostaglandin E1 analogs, including this compound, are known to influence uterine contractility. nih.gov The underlying mechanism involves the interaction with specific prostaglandin receptors (EP receptors) on myometrial cells. nih.gov The activation of different EP receptor subtypes can lead to either contraction or relaxation of the uterus. nih.gov In pregnant rodent models, the expression of pro-contractile prostaglandin receptors is upregulated during parturition, enhancing the uterus's sensitivity to prostaglandins and stimulating contractions. nih.gov While direct studies on this compound in animal models of labor are part of a broader understanding of PGE1 analogs, the general principle is that these compounds are potent stimulators of uterine activity.

Effects of Prostaglandin E1 Analogs on Uterine Function in Experimental Models
Model SystemFindingMechanistic InsightReference
Rat and Human MyometriumUpregulation of pro-contractile prostaglandin receptors (FP, EP1, EP3) at parturition.Increased prostaglandin production and receptor expression stimulate uterine contractions. nih.gov
Human (First Trimester)A PGE1 methyl analog (misoprostol) significantly increased uterine contractions.Demonstrates the potent uterotonic activity of PGE1 analogs. nih.gov

Effects on Ovarian and Testicular Function

The effects of prostaglandins on gonadal function are complex and not fully elucidated. In female rhesus monkeys, a related compound, 15-methyl Prostaglandin F2 alpha, was investigated for its effects on the corpus luteum. nih.gov While this specific analog showed activity, the broader role of this compound on ovarian function requires more targeted research.

In males, prostaglandins are known to be involved in testicular function. animal-reproduction.org Research in rabbit models has shown that Prostaglandin E1 can modulate testicular capsular contractions, which are important for sperm transport. nih.gov At low concentrations, PGE1 potentiated contractions induced by other agents, while at higher concentrations, it was inhibitory. nih.gov This bimodal effect suggests that PGE1 could be a key regulator of testicular motility. nih.gov However, studies directly examining the long-term effects of this compound on testicular parameters like spermatogenesis in animal models are less common. Some research indicates that certain prostaglandins might have inhibitory effects on spermatogenesis. animal-reproduction.org

Cardiovascular System: Mechanistic Research in Animal Models

Preclinical research has identified notable effects of prostaglandin analogs on the cardiovascular system. In dogs, the 15-methyl analogs of prostaglandins have been shown to be potent pressor substances in the pulmonary circulation. nih.gov Infusions of these analogs into the lobar artery resulted in a significant increase in lobar arterial pressure. nih.gov This hypertensive effect was associated with active constriction of pulmonary veins and small arteries. nih.gov

A different analog, 15(S)-15-methyl-PGF2 alpha, also studied in dogs, induced more intense and longer-lasting arterial hypertensive effects compared to its parent compound, PGF2 alpha. nih.gov This compound was also found to decrease the reactivity of the baroreceptors in the carotid sinus. nih.gov While these studies are on related methyl-prostaglandin analogs, they point towards a general class effect of potent activity on vascular smooth muscle and blood pressure regulation. In one study involving rats, high doses of this compound were associated with increased respiratory effort and increased lung weights, suggesting potential adverse effects on the respiratory system which is closely linked to cardiovascular function. nih.gov

Cardiovascular Effects of 15-Methyl Prostaglandin Analogs in Animal Models
Animal ModelCompoundObserved Cardiovascular EffectReference
Dog15-methyl analogs of PGE2 and PGF2alphaIncreased pulmonary arterial pressure via vasoconstriction. nih.gov
Dog15(S) 15-methyl-PGF2 alphaInduced arterial hypertension and decreased baroreceptor reactivity. nih.gov
RatThis compoundIncreased respiratory effort and lung weight at high doses. nih.gov

Vascular Smooth Muscle Relaxation and Vasodilation Mechanisms

This compound, as a stable analog of PGE1, is understood to possess significant vasodilatory properties. The parent compound, PGE1, is a known potent vasodilator that relaxes vascular smooth muscle. nih.govnih.gov The primary mechanism underlying this effect involves the activation of adenylate cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP leads to a cascade of events that results in smooth muscle relaxation and, consequently, vasodilation. mdpi.com

In a preclinical study using a rat subcutaneous air pouch model, which mimics synovial inflammation, this compound was observed to markedly reduce intense vascular reactivity, including a decrease in the number of dilated vessels. nih.gov This finding, within an inflammatory context, suggests a complex modulatory role on the vasculature that may extend beyond simple vasodilation. Further research in a canine model of chronic cauda equina compression demonstrated that a PGE1 derivative effectively dilated arteries and improved blood flow in the nerve roots.

Studies on other prostaglandins, such as PGE2, have suggested that their vasodilatory effects may be mediated by the stimulation of the electrogenic sodium-potassium pump (Na-K ATPase), leading to membrane hyperpolarization and relaxation of vascular smooth muscle.

Platelet Aggregation Modulation Research

Prostaglandin E1 is a potent inhibitor of platelet aggregation. nih.gov Its mechanism of action involves binding to prostanoid receptors on platelets, which stimulates adenyl cyclase activity and increases intracellular cAMP concentrations. This increase in cAMP inhibits phospholipase C activation and reduces the mobilization of calcium from intracellular stores, thereby antagonizing platelet activation and aggregation. Research indicates that PGE1 interacts with both IP and EP3 receptors on platelets, with the inhibitory effects being mediated primarily through the IP receptor.

While direct studies on the platelet aggregation modulating effects of this compound are limited, its nature as a stable analog of PGE1 suggests it would share a similar inhibitory mechanism. The enhanced stability of the 15-methyl analog would likely translate to a more sustained anti-aggregatory effect compared to the parent compound.

Renal System: Experimental Studies on Renal Hemodynamics and Function

Experimental studies in animal models have highlighted the protective effects of PGE1 on renal function, particularly in the context of ischemic injury. In a dog model of ischemia-induced acute renal failure, administration of PGE1 led to a significant increase in renal cortical blood flow and maintained renal function at relatively high levels, as evidenced by lower serum creatinine (B1669602) and moderate creatinine clearance. Similarly, in a rat model of nephropathy induced by renal microembolism, PGE1 treatment was found to preserve renal blood flow and the glomerular filtration rate. These beneficial effects are thought to be partly due to PGE1-induced angiogenesis.

While specific preclinical data on the effects of this compound on renal hemodynamics are not extensively available, its vasodilatory properties suggest it would likely contribute to improved renal perfusion.

In a preclinical model of microembolism-induced nephropathy in rats, treatment with Prostaglandin E1 was shown to help maintain the glomerular filtration rate (GFR). The study demonstrated that PGE1 treatment prevented significant increases in serum creatinine and urea (B33335) concentrations, which are markers of reduced GFR. The vasodilatory action of PGE1 on renal vasculature is a key mechanism contributing to the preservation of GFR under injurious conditions. Specific quantitative studies on the direct impact of this compound on GFR regulation are not well-documented in the reviewed literature.

The influence of prostaglandins on the renin-angiotensin system has been investigated in preclinical models. A study utilizing isolated perfused kidneys from both rats and rabbits directly compared the effects of prostacyclin (PGI2) and 6-keto-prostaglandin E1 on renin release. The findings indicated that both prostaglandins stimulated renin release in a dose-dependent manner and with equal potency.

Table 1: Comparative Effects of Prostaglandins on Renin Release in Isolated Rat Kidney

CompoundConcentration (µM)Stimulation of Renin Release
Prostacyclin (PGI2)0.01 - 1Dose-dependent
6-keto-Prostaglandin E10.01 - 1Dose-dependent, equal potency to PGI2
Data derived from a study on isolated perfused rat kidneys.

Although direct preclinical data for this compound is scarce, these findings with structurally related prostaglandins suggest a potential for it to also modulate renin secretion.

Pulmonary System: Mechanistic Studies on Bronchial Tone and Inflammation

The effects of this compound and its parent compound on the pulmonary system have been a subject of interest, particularly concerning bronchial tone. In a rat model of pulmonary hypertension induced by monocrotaline, PGE1 was shown to inhibit the development of pulmonary hypertension and the associated thickening of the lung vasculature.

In contrast to the generally observed bronchodilatory effects of PGE1, one source indicates that this compound acts as a weak constrictor of human respiratory tract smooth muscle. However, other preclinical data presents a different perspective.

A comparative study on the bronchodilator activity of an 11-deoxy prostaglandin E1 and its 15-methyl analogue, doxaprost, in anesthetized guinea pigs provided significant insights. Both compounds were found to inhibit histamine-induced bronchoconstriction. Notably, the 15-methyl analogue, doxaprost, was significantly more potent and exhibited a longer duration of action when administered via aerosol or intravenously. Both compounds also relaxed isolated guinea pig tracheal strips with similar potency. The enhanced in vivo activity of the 15-methyl analogue is attributed to its resistance to enzymatic inactivation. nih.gov

Table 2: Comparison of Bronchodilator Potency in Anesthetized Guinea Pigs

CompoundRoute of AdministrationRelative Potency (vs. 11-deoxy PGE1)
Doxaprost ((+/-) 15-methyl analogue)Aerosol73 times more potent
Doxaprost ((+/-) 15-methyl analogue)Intravenous32 times more potent
Data from a study on histamine-induced bronchoconstriction. nih.gov

These findings suggest that 15-methylation can significantly enhance the bronchodilator effects of PGE1 analogs in certain preclinical models. The discrepancy with the observation in human tissue highlights the potential for species-specific differences in response.

Pulmonary Vascular Tone Regulation

Preclinical evidence regarding the direct effects of this compound on pulmonary vascular tone is limited; however, studies on closely related prostaglandin analogs provide valuable insights. Research in intact dog models under controlled blood flow conditions investigated the effects of the 15-methyl analog of Prostaglandin E2 (PGE2). Infusions of this analog into the lobar artery resulted in a significant increase in lobar arterial pressure by more than 100%. nih.gov This pressor response was associated with a rise in lobar venous pressure and an increased pressure gradient from the lobar artery to the small vein, indicating that the analog actively constricts pulmonary veins and upstream vessels, such as small arteries. nih.gov The 15-methyl analogs were found to be approximately ten times more potent than their parent compounds, PGE2 and PGF2α, in elevating pulmonary vascular resistance in this model. nih.gov Both the 15-methyl analogs of PGE2 and PGF2α also induced contractions in isolated helical segments of canine intrapulmonary arteries and veins in a dose-dependent manner. nih.gov

In contrast, studies on the parent compound, Prostaglandin E1 (PGE1), have shown vasodilatory effects in certain contexts. In a rat model of monocrotaline-induced pulmonary arterial hypertension, treatment with PGE1 reduced mean pulmonary arterial pressure and mitigated right ventricular hypertrophy and vascular remodeling. koreamed.org However, in a different experimental model of acute lung injury in dogs, PGE1 showed little afterload-reducing effect on pulmonary vascular resistance. nih.gov Further research in human infants with pulmonary atresia revealed that PGE1 infusion led to a reduction in the muscularity of the pulmonary arterial media. scilit.com These findings suggest that the effects of E-series prostaglandins on the pulmonary vasculature are complex and can be influenced by the specific analog, the experimental model, and the underlying pathological condition.

Table 1: Preclinical Findings on Prostaglandin Analogs and Pulmonary Vascular Tone

Compound Animal Model Key Findings on Pulmonary Vasculature Reference
15-methyl Prostaglandin E2 Intact Dog Increased lobar arterial pressure (>100%); Increased pulmonary vascular resistance; Actively constricts pulmonary veins and small arteries. nih.gov
Prostaglandin E1 (PGE1) Rat (Monocrotaline-induced PAH) Reduced mean pulmonary arterial pressure; Attenuated vascular remodeling. koreamed.org
Prostaglandin E1 (PGE1) Dog (Acute Lung Injury) Little afterload-reducing effect on pulmonary vascular resistance. nih.gov
Prostaglandin E1 (PGE1) Human (Infants with Pulmonary Atresia) Reduced relative arterial medial thickness. scilit.com

Immune System: Immunomodulatory Mechanisms in Preclinical Models

This compound and its parent compounds exhibit significant immunomodulatory activities in various preclinical settings, influencing both innate and adaptive immune responses.

T-cell and B-cell Function Modulation

While direct studies on this compound are scarce, research on Prostaglandin E1 (PGE1) and its analogs has demonstrated clear effects on T-lymphocyte function. In a murine model of systemic lupus erythematosus (MRL-lpr/lpr mice), treatment with the PGE1 analog misoprostol (B33685) was shown to ameliorate autoimmune disease. duke.edu This therapeutic benefit was linked to a significant depletion of T-cells, as evidenced by a reduction in splenic and lymph node weight and a generalized decrease in T-cell numbers in peripheral lymphoid organs. duke.edu

Further mechanistic studies have shown that PGE1 can interfere with the critical early stages of T-cell activation and response. In a model of experimental murine interstitial nephritis, PGE1 administration was found to inhibit the induction of effector T-cells, a crucial step for the development of the disease. nih.gov This immunosuppressive effect was reversible and appeared to be mediated indirectly through the action of nonspecific suppressor lymphokines. nih.gov The study suggested a mechanism involving either reduced secretion of or diminished target cell sensitivity to Interleukin-1. nih.gov Additionally, in vitro research has demonstrated that PGE1 can suppress T-cell adhesion to endothelial cells activated by Tumor Necrosis Factor-alpha (TNF-α). nih.gov This effect was achieved by selectively inhibiting the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the endothelial cells, thereby disrupting a key interaction required for T-cell migration into tissues. nih.gov

Macrophage Activation and Phagocytosis Regulation

Preclinical studies have definitively shown that this compound directly modulates macrophage activity. In a rat model of macrophage-dependent glomerulonephritis, systemic administration of 15(S)-15-methyl PGE1 (M-PGE1) significantly ameliorated kidney injury. nih.govnih.gov The mechanism behind this protection involves the inhibition of both macrophage accumulation at the site of inflammation and their subsequent activation. nih.govnih.gov Specifically, treatment with M-PGE1 led to a marked reduction in the number of infiltrating macrophages within the glomeruli and suppressed the expression of Ia antigen on these cells, a key marker of macrophage activation. nih.govnih.gov

Table 2: Effect of 15(S)-15-methyl PGE1 on Macrophage Infiltration and Activation in Rat Glomerulonephritis

Parameter Vehicle Treated Group M-PGE1 Treated Group P-value Reference
Infiltrating Macrophages (cells/glomerulus) 119 +/- 15 44 +/- 9 < 0.02 nih.gov
Ia Antigen Expression (%) 25 +/- 4 8 +/- 5 < 0.05 nih.gov

Importantly, the study noted that M-PGE1 did not affect the number of resident leukocytes or Ia antigen expression in normal, non-diseased rats, suggesting its modulatory effects are prominent in the context of an active inflammatory response. nih.gov

Inflammatory Mediator Production Inhibition

The anti-inflammatory properties of this compound extend to its ability to inhibit the production and effects of various inflammatory mediators. In a rat subcutaneous air pouch model, which mimics synovial inflammation, 15S,15-methyl PGE1 demonstrated potent and long-lasting anti-inflammatory effects against inflammation induced by diverse stimuli, including monosodium urate crystals and leukotriene B4. nih.gov

Treatment with the compound led to a significant suppression of several key inflammatory parameters measured in the pouch fluid. This included a reduction in exudate volume, protein concentration, and the accumulation of polymorphonuclear leukocytes. nih.gov Furthermore, it inhibited the activity of the lysosomal enzyme beta-galactosidase, an indicator of cellular degranulation. nih.gov Histopathological analysis confirmed these findings, showing a substantial reduction in the invasion of pouch tissue by polymorphonuclear leukocytes. nih.gov

In vivo studies in rats also revealed that systemic treatment with 15-(S)-15-methyl-PGE1 can inhibit neutrophil-dependent immune complex tissue injury. nih.gov This effect is associated with a modulation of the formyl-methionyl-leucyl-phenylalanine (FMLP) receptor on neutrophils, leading to reduced lysosomal enzyme release and superoxide (B77818) anion (O2-) secretion upon stimulation. nih.gov

Table 3: Anti-inflammatory Effects of 15S,15-methyl PGE1 in a Rat Air Pouch Model

Inflammatory Parameter Effect of 15S,15-methyl PGE1 Treatment Reference
Exudate Volume Suppressed nih.gov
Protein Concentration Suppressed nih.gov
Polymorphonuclear Leucocyte Accumulation Suppressed nih.gov
Beta-galactosidase Activity Suppressed nih.gov
Vascular Reactivity Markedly reduced nih.gov

**pharmacological Characterization of 15 S 15 Methyl Prostaglandin E1 in Research Systems**

In Vitro Receptor Binding Kinetics and Saturation Studies

The physiological effects of 15(S)-15-methyl Prostaglandin (B15479496) E1 are initiated by its binding to prostanoid receptors, particularly the EP receptor subtypes. In vitro binding assays are fundamental in quantifying the affinity of this compound for its target receptors. These studies typically utilize recombinant human receptors or tissue preparations to determine key kinetic parameters.

While specific binding data for the 15(S) isomer is not extensively detailed in the provided search results, research on related prostaglandin analogs shows a pattern of selective affinity. For instance, studies on rhesus myometrium indicate that the uterine stimulating potencies of various prostaglandin analogs correspond with their ability to inhibit PGE1 binding. nih.gov Generally, PGE1 analogs bind with high affinity to EP receptors. For example, a novel EP2 receptor agonist, PGN-9856, was shown to bind with high affinity to the human EP2 receptor (pKi ≥ 8.3) and had over 180-fold selectivity for EP2 over EP4 receptors, with negligible affinity for EP1, EP3, DP, and IP receptors. nih.gov This highlights the selective nature of such analogs. The affinity is quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), where a lower value signifies higher affinity. Saturation studies determine the total number of binding sites (Bmax) in a given tissue.

Table 1: Illustrative In Vitro Receptor Binding Profile for a Prostaglandin E Analog

Receptor Subtype Binding Parameter Value Selectivity Example
Human EP2 pKi ≥ 8.3 180-fold over EP4
Human EP1 Affinity Negligible -
Human EP3 Affinity Negligible -
Human DP Affinity Negligible -
Human IP Affinity Negligible -

This table is illustrative, based on data for a selective EP2 agonist, PGN-9856, to demonstrate typical findings in receptor binding studies. nih.gov

Enzyme Kinetics and Metabolic Stability in Cellular and Tissue Extracts

A defining characteristic of 15(S)-15-methyl Prostaglandin E1 is its enhanced metabolic stability. biomol.comscbt.com The primary enzyme for prostaglandin catabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the C-15 hydroxyl group. taylorandfrancis.com The methyl group in 15(S)-15-methyl PGE1 sterically shields this position, rendering the compound resistant to degradation by 15-PGDH. iu.edu This resistance is a key factor in its prolonged biological activity compared to the rapidly metabolized natural PGE1. taylorandfrancis.comnih.gov

In vitro incubation of the compound with cellular extracts, such as liver or lung homogenates, confirms this stability. While natural PGE1 is almost entirely metabolized in a single pass through the lungs, 15-methylated analogs bypass this rapid inactivation. taylorandfrancis.com Studies on a similar analog, 16,16-dimethyl PGE2, show it is taken up by the lungs but is resistant to 15-PGDH degradation, allowing the lungs to act as a depot. iu.edu The stereoisomer, 15-epi-PGE1, has been shown to be a non-competitive inhibitor of human placental 15-PGDH with an IC50 of 170 μM. medchemexpress.com

Table 2: Comparative Metabolic Stability in Tissue Preparations

Compound Key Feature Consequence
Prostaglandin E1 (PGE1) Substrate for 15-PGDH Rapid inactivation, particularly in the lungs. taylorandfrancis.com

Pharmacokinetic Profiles in Animal Models for Research Purposes

Absorption and Distribution Studies in Rodents

Pharmacokinetic studies in animal models, such as rats, are crucial for understanding the compound's behavior in vivo. Following administration, this compound is absorbed and distributed to various tissues. Studies in rats have shown that it can be administered orally. nih.gov For example, a related analog, arbaprostil (B1667587) [15(R)-15-methyl PGE2], was administered orally to rats in studies of gastric lesions. nih.gov The distribution profile is influenced by its physicochemical properties. Pharmacokinetic analyses of another stable analog, 16,16-dimethyl PGE2, in mice involved non-compartmental analysis of plasma and tissue data to create a continuous composite profile. iu.edu

Metabolism and Excretion Pathways in Experimental Animals

While resistant to 15-PGDH, this compound is subject to other metabolic transformations. The primary routes of metabolism for prostaglandins (B1171923) involve beta-oxidation of the carboxylic side chain and omega-oxidation of the alkyl side chain, processes that primarily occur in the liver. These metabolic steps convert the lipophilic compound into more water-soluble metabolites that can be readily excreted, mainly through urine. The metabolism of natural PGE1 is rapid, with its metabolites, 13,14-dihydro-PGE1 and 15-keto-13,14-dihydro-PGE1, being the major circulating forms after infusion. nih.gov A study on a novel PGE1-based drug, Prostanit, in rabbits showed it was rapidly metabolized to PGE1 and its metabolite 13,14-dihydro-15-keto-PGE1. nih.gov

Dose-Response Relationships and Efficacy in Preclinical Ex Vivo and In Vivo Models

The efficacy of this compound has been demonstrated in various preclinical models, establishing clear dose-response relationships.

In ex vivo models, which involve tissues studied outside the body, the compound's effects can be precisely quantified. frontiersin.org For instance, prostaglandin analogs are tested on isolated smooth muscle preparations to determine their contractile or relaxant properties and calculate the EC50 (the concentration producing 50% of the maximal effect).

In in vivo studies, the compound has shown potent activity in several animal models. In rats, 15(S)-15-methyl PGE1 has been shown to be a more effective and longer-lasting anti-inflammatory agent than natural PGE1. nih.gov It suppressed acute inflammation induced by various stimuli in a rat subcutaneous air pouch model. nih.gov The related analog, arbaprostil, demonstrated dose-dependent prevention of gastric erosions in rats at doses ranging from 3-100 micrograms/kg. nih.gov It also accelerated the healing of chronic gastric ulcers at specific low doses. nih.gov

Table 3: Efficacy of 15-methyl-PGE Analogs in In Vivo Rat Models

Model Compound Dose Effect
Carrageenan-induced granuloma nih.gov 15(S)-15-methyl PGE1 Not specified Synergistic inhibitory effect with prednisolone (B192156). nih.gov
Heart allograft survival nih.gov 15(S)-15-methyl PGE1 Not specified Increased graft survival when combined with azathioprine (B366305) or prednisolone. nih.gov
Acetic acid-induced gastric ulcers nih.gov Arbaprostil 3 or 10 µg/kg (oral, twice daily) Significantly accelerated healing. nih.gov

Drug-Drug Interaction Studies in Research Models (Mechanistic Focus)

Investigating the potential for drug-drug interactions is a key part of pharmacological safety assessment. Mechanistic studies often focus on the compound's influence on the cytochrome P450 (CYP450) family of enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govmdpi.comresearchgate.net Inhibition or induction of these enzymes can lead to altered plasma concentrations of co-administered drugs, potentially causing toxicity or reduced efficacy.

Specific research on the interaction of this compound with CYP450 enzymes is limited in the provided search results. However, a study on the related analog arbaprostil [15(R)-15-methyl PGE2] found that it had no effect on the metabolism of theophylline, a drug whose clearance can be affected by CYP enzyme modulators. nih.gov Given that the primary metabolism of prostaglandins is not typically mediated by the CYP450 system, the potential for significant drug-drug interactions through this mechanism is generally considered low. taylorandfrancis.com For the parent compound, alprostadil (B1665725) (PGE1), no drug interactions have been reported with standard therapies used in its primary neonatal indication. pediatriconcall.com

**structure Activity Relationship Sar Studies of 15 S 15 Methyl Prostaglandin E1**

Impact of 15-Methyl Substitution on Prostanoid Receptor Selectivity and Potency

The introduction of a methyl group at the C15 position of the prostaglandin (B15479496) scaffold is a critical modification that significantly influences the compound's metabolic stability and receptor interaction. This substitution sterically hinders the enzymatic oxidation of the C15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for the rapid inactivation of natural prostaglandins (B1171923). This enhanced metabolic stability leads to a more prolonged duration of action compared to its parent compound, Prostaglandin E1 (PGE1).

While direct comparative binding affinity (Ki) and potency (EC50) data for 15(S)-15-methyl Prostaglandin E1 across all prostanoid receptor subtypes are not extensively available in a single comprehensive study, inferences can be drawn from studies on related compounds. For instance, studies on Prostaglandin E2 (PGE2) analogs have demonstrated that modifications at the C15 and C16 positions can significantly alter receptor selectivity and potency. The EP3 receptor, for example, exhibits a broad binding profile for various PGE analogs. nih.gov The presence of the 15-methyl group in 15(S)-15-methyl PGE1 is expected to modulate its affinity for the different EP receptor subtypes (EP1, EP2, EP3, and EP4) compared to PGE1.

In a study on the biological activity of (15S)-15-methyl analogs of PGE2 and PGF2α, the methylated compounds demonstrated potent biological effects, underscoring the impact of the 15-methyl substitution. nih.gov The increased lipophilicity conferred by the methyl group may also contribute to altered pharmacokinetic and pharmacodynamic properties. Furthermore, while PGE1 typically exhibits bronchodilatory effects, 15(S)-15-methyl PGE1 has been shown to be a weak constrictor of human respiratory tract smooth muscle, highlighting a significant shift in its biological activity profile.

Table 1: Comparative Biological Effects of PGE1 and its 15-methylated analog.

CompoundEffect on Human Respiratory Smooth Muscle
Prostaglandin E1 (PGE1)Bronchodilator
This compoundWeak Constrictor

Stereochemical Influences on Biological Activity and Receptor Binding

The stereochemistry at the C15 position is a crucial determinant of the biological activity of prostaglandins. The naturally occurring and generally more active form of prostaglandins possesses the (S) configuration at this chiral center. The (S) configuration of the hydroxyl group at C15 in natural prostaglandins is essential for their potent activity at their respective receptors.

Furthermore, a study on Prostaglandin D2 (PGD2) analogs revealed a dramatic difference in activity between the (15R) and (15S) epimers. While the natural configuration is (S), the (15R)-methyl-PGD2 analog was found to be a more potent and selective agonist for the DP2 receptor than its (15S) counterpart. This finding underscores that while the (S) configuration is generally favored for activity at many prostanoid receptors, this is not a universal rule and highlights the nuanced role of stereochemistry in receptor-ligand interactions.

The specific (S) configuration in this compound is therefore considered a key feature for its intended biological activities, likely by ensuring the correct orientation of the omega side chain for optimal interaction with the binding pocket of its target receptors.

Role of the Alpha and Omega Chains in Functional Activity

The two side chains of the prostaglandin molecule, the alpha (carboxyl-bearing) chain and the omega (hydroxyl-bearing) chain, play distinct and critical roles in receptor binding and activation.

The alpha chain , with its terminal carboxylic acid group, is a primary determinant of the binding of prostaglandins to their receptors. This acidic group is believed to form a key ionic interaction with a conserved arginine residue within the transmembrane domain of most prostanoid receptors. Modifications to this chain can significantly impact binding affinity.

The omega chain , which contains the C15 hydroxyl group (and in this case, the C15 methyl group), is crucial for receptor activation and determining the specific functional response. The length and conformation of this chain are critical for selectivity and potency at different prostanoid receptor subtypes. A comprehensive study on PGE2 analogs demonstrated that the existence and configuration of the hydroxyl groups at the 11 and 15 positions are critical for agonist activity. researchgate.net The study also noted that the activity of structures with moderate or weak potency could be enhanced by modifications to the omega-tail. researchgate.net

The introduction of the methyl group at C15 on the omega chain of this compound, in addition to providing metabolic stability, alters the steric and electronic properties of this chain, thereby influencing its interaction with the receptor and contributing to its unique pharmacological profile.

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling have become increasingly important tools for understanding the SAR of prostaglandins at a molecular level. These techniques provide insights into the three-dimensional interactions between ligands and their receptors, helping to explain the observed biological data and guide the design of new analogs.

While specific molecular docking or dynamics simulation studies for this compound with its receptors are not widely published, studies on related prostaglandins have provided valuable frameworks. For example, homology modeling, molecular docking, and molecular dynamics simulations have been used to create a 3D model of the human 15-hydroxyprostaglandin dehydrogenase (15-PGDH) enzyme in complex with NAD+ and its substrate PGE2. This model has helped to elucidate the specific interactions between the enzyme and its substrate, providing a basis for the rational design of 15-PGDH inhibitors.

Similar computational approaches could be applied to model the interaction of this compound with the various EP receptor subtypes. Such studies would involve docking the ligand into the receptor's binding site to predict the binding conformation and energy. Molecular dynamics simulations could then be used to study the stability of the ligand-receptor complex and the conformational changes that occur upon binding, providing a deeper understanding of the molecular basis for its agonist activity and selectivity. These computational insights would be invaluable for the rational design of new prostaglandin analogs with improved therapeutic profiles.

**advanced Analytical Methodologies for 15 S 15 Methyl Prostaglandin E1 Research**

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of 15(S)-15-methyl Prostaglandin (B15479496) E1, providing the necessary separation from a complex matrix of other lipids and endogenous compounds. These techniques are often coupled with various detectors for quantification.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of prostaglandins (B1171923). For 15(S)-15-methyl Prostaglandin E1, reversed-phase HPLC is commonly utilized, where a non-polar stationary phase is used with a polar mobile phase. The separation of structurally similar prostaglandins, such as isomers, can be optimized by adjusting the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (like acetonitrile), and controlling the flow rate. nih.gov

UV detection can be employed for quantification, although it may lack the specificity required for complex biological samples. The UV absorbance of prostaglandins is generally weak; however, derivatization with a UV-absorbing agent can enhance sensitivity. nih.gov

For more definitive analysis, coupling HPLC with a mass spectrometer (MS) detector is preferred. HPLC-MS combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, allowing for the accurate identification and quantification of this compound, even at very low concentrations. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. researchgate.net Since prostaglandins, including this compound and its metabolites, are generally non-volatile, they require chemical derivatization prior to GC-MS analysis. researchgate.netmedchemexpress.com This process typically involves the conversion of the carboxylic acid and hydroxyl groups into more volatile esters and ethers, respectively. A common derivatization scheme includes esterification of the carboxyl group to form a pentafluorobenzyl (PFB) ester, conversion of the ketone group to a methoxime, and silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers.

Once derivatized, the sample is introduced into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the metabolites. Quantification is often achieved using an isotope dilution assay, where a known amount of a stable isotope-labeled internal standard is added to the sample prior to extraction and analysis. This approach corrects for sample losses during preparation and analysis, ensuring high accuracy. rsc.org

GC-MS has been successfully applied to the determination of the main plasma metabolites of Prostaglandin E1, such as 15-keto-PGE0 and PGE0, demonstrating its utility for metabolic studies of related compounds.

Mass Spectrometry-Based Approaches for Identification and Quantification

Mass spectrometry is an indispensable tool in prostaglandin research, offering unparalleled sensitivity and specificity. Various MS-based approaches are utilized for the identification, quantification, and structural elucidation of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of prostaglandins in biological matrices due to its high selectivity and sensitivity. nih.gov This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. In an LC-MS/MS analysis, the analyte is first separated from other components in the sample by LC. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte is ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to the [M-H]⁻ of this compound is selected in the first mass analyzer (Q1), fragmented in a collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3).

This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as it monitors a specific precursor-to-product ion transition. The use of stable isotope-labeled internal standards is crucial for accurate quantification, compensating for matrix effects and variations in instrument response. nih.gov LC-MS/MS methods have been developed and validated for the analysis of various prostaglandins, demonstrating excellent linearity, accuracy, and precision, with limits of detection in the low picogram per milliliter range. nih.gov

Table 1: Performance Characteristics of a Representative LC-MS/MS Method for Prostaglandin Analysis

ParameterValueReference
Limit of Detection (LOD)20 pg/mL nih.gov
Intra-day Precision (CV%)0.57 - 4.52% nih.gov
Inter-day Precision (CV%)1.26 - 2.43% nih.gov
Intra-day Accuracy97.2 - 100.8% nih.gov
Inter-day Accuracy99.4 - 100.4% nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). youtube.com This capability is invaluable for the structural elucidation of unknown metabolites and for confirming the elemental composition of analytes. When analyzing metabolites of this compound, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental compositions).

HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can be coupled with liquid chromatography to provide high-resolution separation and detection. youtube.com The accurate mass data obtained from HRMS, in conjunction with fragmentation patterns from tandem mass spectrometry (MS/MS) experiments, allows for the confident identification of metabolites. For instance, the fragmentation of prostaglandins often involves characteristic losses of water and cleavage of the side chains, and the accurate mass measurement of these fragments can provide detailed structural information. uab.edu Recent studies have also explored the use of silver cationization in HRMS to enhance sensitivity and obtain more structurally informative fragments for prostaglandin isomers. acs.org

Table 2: Comparison of Tandem Quadrupole MS and High-Resolution MS

FeatureTandem Quadrupole MSHigh-Resolution MS (e.g., TOF, Orbitrap)Reference
Primary UseTargeted quantificationScreening, identification, and quantification youtube.com
Mass ResolutionUnit mass resolutionHigh (e.g., >10,000 FWHM) youtube.com
Mass AccuracyTo the nearest decimalWithin a few ppm (e.g., <5 ppm) youtube.com
SelectivityGood, based on MRM transitionsExcellent, based on accurate mass and MRM youtube.com

Immunological Assays for Detection and Measurement in Biological Matrices

Immunological assays, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), offer a high-throughput and cost-effective means of quantifying prostaglandins in biological fluids. These assays are based on the specific binding of an antibody to the target analyte.

The development of an immunoassay for this compound would involve producing antibodies that are highly specific to this compound. This is typically achieved by conjugating the prostaglandin to a carrier protein and immunizing an animal to elicit an immune response. The resulting polyclonal or monoclonal antibodies can then be used to develop a competitive assay format. In a competitive ELISA, a known amount of enzyme-labeled prostaglandin competes with the prostaglandin in the sample for binding to a limited number of antibody sites coated on a microplate. The amount of bound enzyme is inversely proportional to the concentration of the prostaglandin in the sample.

While highly sensitive, a significant consideration for immunoassays is the potential for cross-reactivity with structurally related prostaglandins and their metabolites. For instance, an assay developed for Prostaglandin E1 may show some degree of cross-reactivity with this compound. Therefore, any immunoassay used for the quantification of this compound must be thoroughly validated for specificity, and the results should ideally be confirmed by a mass spectrometry-based method.

Enzyme-Linked Immunosorbent Assays (ELISA) Development for Research Use

Enzyme-Linked Immunosorbent Assays (ELISAs) are a common tool for quantifying prostaglandins due to their high throughput and sensitivity. For this compound, the development of a specific ELISA would follow the competitive immunoassay format, which is standard for small molecules like prostaglandins.

In this format, a microtiter plate is pre-coated with a capture antibody, often a donkey anti-sheep IgG antibody. abcam.com During the assay, the this compound present in the sample competes with a fixed amount of enzyme-conjugated this compound (e.g., conjugated to alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a specific primary antibody (e.g., a polyclonal sheep antibody). abcam.comelkbiotech.com After an incubation period, the unbound components are washed away. abcam.com A substrate is then added, which reacts with the bound enzyme to produce a measurable colorimetric signal. elkbiotech.com The intensity of the color is inversely proportional to the concentration of this compound in the sample; higher concentrations of the target molecule result in less binding of the enzyme conjugate and thus a weaker signal. innov-research.comsigmaaldrich.com

The development process involves producing highly specific antibodies that can distinguish this compound from the parent compound, Prostaglandin E1 (PGE1), and other related prostaglandins. The specificity is determined by cross-reactivity testing. For instance, a commercially available PGE1 ELISA kit shows varying degrees of cross-reactivity with other prostaglandins, highlighting the importance of antibody specificity. abcam.com

Table 1: Example Cross-Reactivity Profile for a Prostaglandin E1 ELISA Kit

Compound Cross-Reactivity (%)
PGE1 100%
PGE2 6.50%
PGE3 2.22%
13,14-dihydro-PGE1 1.50%
15-keto-PGE1 1.15%
PGF1α 0.14%
PGD2 <0.1%

Data adapted from a commercial ELISA kit for Prostaglandin E1. abcam.com A specific ELISA for this compound would require similar characterization.

These kits are designed for use with various biological samples, including serum, plasma, urine, and cell culture supernatants. abcam.comelkbiotech.cominnov-research.com The performance of such an assay is defined by its detection range and sensitivity.

Table 2: Typical Performance Characteristics of a Prostaglandin E1 ELISA Kit

Parameter Value
Reactivity Multi-species
Detection Range 31.25-4000 pg/mL
Sensitivity ~15.6 pg/mL
Assay Type Competitive Inhibition

Data compiled from various commercial PGE1 ELISA kits. elkbiotech.cominnov-research.com

Radioimmunoassays (RIA) for High-Sensitivity Detection

Radioimmunoassays (RIA) represent another classic and highly sensitive technique for the quantification of prostaglandins. nih.gov Similar to ELISA, RIA is a competitive binding assay. It involves a radioactively labeled version of the target molecule (e.g., tritiated this compound) competing with the unlabeled compound from the sample for binding sites on a specific antibody. After separation of the antibody-bound and free prostaglandin, the amount of radioactivity in the bound fraction is measured. The concentration of the unlabeled prostaglandin in the sample is inversely related to the measured radioactivity.

RIAs have been successfully developed for other methylated prostaglandins, such as 15(S)15-methyl prostaglandin F2α, demonstrating the feasibility of this approach for synthetic analogues. dntb.gov.ua While antibody-based assays like RIA and ELISA offer high throughput, they can sometimes suffer from a lack of selectivity due to cross-reactivity with structurally similar compounds, which can lead to potentially misleading results. nih.gov Therefore, careful validation of antibody specificity is paramount for accurate quantification.

Biosensor Technologies for Real-time Monitoring in Research Contexts

The development of biosensors for prostaglandins offers the potential for real-time monitoring of their dynamics in biological systems. westminster.ac.uk While specific biosensors for this compound are not widely reported, research into sensors for natural prostaglandins like PGE2 provides a framework for their potential development.

One promising approach is the creation of genetically encoded fluorescent sensors. nih.gov These sensors are engineered proteins that change their fluorescence intensity upon binding to the target molecule. For example, a sensor for PGE2, named GRABPGE2-1.0, was developed with high specificity and nanomolar affinity. nih.gov This sensor allows for the direct visualization of PGE2 dynamics with high spatiotemporal resolution in living cells and even in vivo. nih.govbiorxiv.orgbiorxiv.org A similar strategy could be employed to develop a sensor for this compound by modifying the binding domain of the sensor protein to recognize the methylated structure.

Another avenue is the use of microfluidic immunoarrays. These devices integrate sample processing and detection on a single chip, often using electrochemical or chemiluminescent detection. nih.gov Such systems can be automated and designed for the analysis of small sample volumes, making them suitable for point-of-care or high-throughput laboratory research. westminster.ac.uknih.gov The development would involve immobilizing a specific antibody for this compound onto the sensor surface within the microfluidic device.

Sample Preparation and Derivatization Strategies for Analytical Purity and Accuracy

Rigorous sample preparation is critical for the accurate analysis of prostaglandins, especially when using highly specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govingentaconnect.com The low concentrations of these compounds in biological fluids and the presence of interfering substances necessitate multi-step purification and derivatization processes. ingentaconnect.com

Sample Extraction and Clean-up: The initial step typically involves extraction from the biological matrix (e.g., plasma, urine, tissue homogenates). ingentaconnect.comcreative-proteomics.com Solid-phase extraction (SPE) is a widely used method that offers advantages over traditional liquid-liquid extraction by reducing solvent consumption and simplifying the procedure. ingentaconnect.com A common SPE procedure for prostaglandins involves:

Acidification: The sample is acidified to a pH of around 3.5 to protonate the carboxylic acid group of the prostaglandin, making it less water-soluble. sigmaaldrich.com

Sorbent Application: The acidified sample is passed through an SPE cartridge, often containing a C18 (octadecylsilane) or a polymeric sorbent like XAD-2 resin. nih.govgoogle.com

Washing: The cartridge is washed with aqueous solutions (e.g., water, 15% ethanol) and non-polar solvents (e.g., hexane) to remove interfering substances. sigmaaldrich.com

Elution: The prostaglandin is eluted from the cartridge using a less polar solvent, such as ethyl acetate (B1210297) or methanol (B129727). sigmaaldrich.comingentaconnect.com

Derivatization: Because prostaglandins are often thermally unstable and not volatile enough for GC analysis, a derivatization process is required. ingentaconnect.com This multi-step process converts the analyte into a more stable and volatile form suitable for GC-MS analysis. ingentaconnect.com

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester (Me) or a pentafluorobenzyl (PFB) ester. PFB esters are particularly useful for detection by electron capture detection (ECD). ingentaconnect.com

Methoximation: The ketone group at C-9 is converted to a methoxime to prevent enolization and degradation. This is achieved using reagents like methoxyamine hydrochloride. ingentaconnect.com

Silylation: The hydroxyl groups are converted to trimethylsilyl (TMS) ethers using silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the thermal stability and volatility of the compound. ingentaconnect.com

These meticulous sample preparation and derivatization strategies are essential to ensure the analytical purity of the sample and the accuracy of the subsequent quantification of this compound.

Table 3: Common Derivatization Steps for Prostaglandin Analysis via GC-MS

Functional Group Derivatization Reaction Common Reagent
Carboxylic Acid Esterification Diazomethane or PFB Bromide
Ketone Methoximation Methoxyamine Hydrochloride
Hydroxyl Silylation BSTFA or BSA

Table adapted from established prostaglandin analysis protocols. ingentaconnect.com

**future Directions and Emerging Research Avenues for 15 S 15 Methyl Prostaglandin E1**

Exploration of Novel Receptor Targets and Signaling Pathways

While the interaction of Prostaglandin (B15479496) E1 (PGE1) with its known receptors (EP1-4) is well-documented, the specific receptor interactions and downstream signaling of its synthetic analog, 15(S)-15-methyl PGE1, warrant further investigation. nih.gov Future research is likely to focus on identifying if this analog exhibits a unique receptor binding profile or affinity, potentially leading to its distinct biological activities. For instance, studies have shown that systemic administration of 15(S)-15-methyl PGE1 can modulate the formyl peptide chemotactic receptor on rat neutrophils, suggesting a novel anti-inflammatory mechanism. nih.gov This modulation is associated with a decreased binding affinity for the chemoattractant, which in turn inhibits neutrophil-dependent tissue injury. nih.gov

Further research could explore:

Receptor Subtype Selectivity: Investigating the binding affinity and functional activity of 15(S)-15-methyl PGE1 across all EP receptor subtypes (EP1, EP2, EP3, and EP4) to create a comprehensive receptor interaction profile.

Orphan Receptors: Screening for potential interactions with orphan G-protein coupled receptors (GPCRs) to uncover novel signaling pathways.

Downstream Signaling Cascades: Delving deeper into the intracellular signaling pathways activated by 15(S)-15-methyl PGE1 binding, beyond the known cAMP and calcium mobilization pathways associated with PGE1. This could involve investigating effects on MAP kinase, PI3K/Akt, and other critical signaling nodes.

Development of Advanced In Vitro and Organoid Models for Mechanistic Research

To better understand the cellular and tissue-specific effects of 15(S)-15-methyl PGE1, the development and utilization of advanced in vitro and organoid models are crucial. These models can provide a more physiologically relevant context compared to traditional 2D cell cultures.

In Vitro Models: The use of co-culture systems, including immune cells and endothelial cells, can help to dissect the compound's role in complex biological processes like inflammation and angiogenesis.

Organoid Models: Patient-derived organoids, particularly from gastrointestinal or lung tissues, could offer significant insights into the therapeutic potential and mechanisms of 15(S)-15-methyl PGE1 in diseases like inflammatory bowel disease or respiratory disorders. nih.gov These models can be used to study epithelial barrier function, cell differentiation, and inflammatory responses in a more realistic microenvironment. nih.gov

Integration with Multi-Omics Approaches (Genomics, Proteomics, Metabolomics)

A systems-level understanding of the effects of 15(S)-15-methyl PGE1 can be achieved by integrating multi-omics technologies.

Omics ApproachPotential Research FocusExpected Insights
Genomics Transcriptomic analysis (RNA-seq) of cells or tissues treated with 15(S)-15-methyl PGE1.Identification of gene networks and transcriptional programs regulated by the compound, providing clues about its mechanism of action.
Proteomics Quantitative proteomic analysis to identify changes in protein expression and post-translational modifications.Revealing downstream effector proteins and signaling pathways modulated by 15(S)-15-methyl PGE1.
Metabolomics Profiling of cellular or biofluid metabolomes to assess the impact on metabolic pathways.Understanding the broader metabolic consequences of treatment and identifying potential biomarkers of response.

A study on a related compound, Prostanit, which is a nitric oxide-donating derivative of alprostadil (B1665725) (PGE1), has already demonstrated the power of metabolomics in revealing novel metabolic responses and pharmacokinetic profiles in vivo. nih.gov

Elucidation of Long-Term Mechanistic Effects in Chronic Preclinical Models

While acute effects of 15(S)-15-methyl PGE1 have been studied, its long-term mechanistic effects in chronic disease models are less understood. nih.gov Prolonged treatment with PGE1 analogs has been associated with side effects such as cortical hyperostosis in neonates, highlighting the need for further investigation into the long-term safety and efficacy of these compounds. nih.govscielo.br

Future preclinical studies should focus on:

Chronic Inflammatory Models: Evaluating the long-term efficacy and impact on tissue remodeling in models of chronic inflammatory diseases.

Fibrosis Models: Investigating the potential anti-fibrotic or pro-fibrotic effects of sustained treatment.

Cardiovascular Models: Assessing the long-term consequences on cardiovascular function and pathology, especially given the known cardiovascular effects of prostaglandins (B1171923). medchemexpress.com

Application in Chemical Biology Tools and Probe Development

The unique structure of 15(S)-15-methyl PGE1 can be leveraged for the development of chemical biology tools to probe prostaglandin signaling.

Fluorescent Probes: Synthesizing fluorescently labeled analogs of 15(S)-15-methyl PGE1 to visualize its subcellular localization and track its interaction with cellular targets in real-time.

Affinity-Based Probes: Developing biotinylated or photo-crosslinkable derivatives to identify novel binding partners and protein complexes through affinity purification and mass spectrometry.

Targeted Delivery Systems: Designing drug delivery systems that specifically target the release of 15(S)-15-methyl PGE1 to diseased tissues, enhancing its therapeutic index.

Methodological Advancements in Analytical and Synthetic Approaches

Continued innovation in analytical and synthetic chemistry will be essential for advancing research on 15(S)-15-methyl PGE1.

Analytical Methods: Developing more sensitive and specific analytical methods, such as advanced mass spectrometry-based techniques, for the precise quantification of 15(S)-15-methyl PGE1 and its metabolites in complex biological matrices. researchgate.netdntb.gov.ua This will be crucial for detailed pharmacokinetic and pharmacodynamic studies.

Synthetic Chemistry: Exploring novel and more efficient synthetic routes to 15(S)-15-methyl PGE1 and its derivatives could facilitate the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. mdpi.comdocumentsdelivered.com This could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Q & A

Q. What catalytic systems improve the yield of 15(S)-15-methyl Prostaglandin E₁ synthesis?

  • Methodological Answer : Optimize CuCN-catalyzed reactions for organozinc reagent addition, which increases yield by ~10% compared to Grignard methods. Validate stereochemical outcomes via chiral HPLC and compare with literature protocols for 15-methyl PGE₁ methyl ester synthesis .

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